N-[3-[[3-methoxypropyl(methyl)carbamoyl]amino]phenyl]formamide
Description
N-[3-[[3-methoxypropyl(methyl)carbamoyl]amino]phenyl]formamide is an organic compound with a complex structure that includes aromatic and aliphatic components
Properties
IUPAC Name |
N-[3-[[3-methoxypropyl(methyl)carbamoyl]amino]phenyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(7-4-8-19-2)13(18)15-12-6-3-5-11(9-12)14-10-17/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDPYODJJTUVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C(=O)NC1=CC=CC(=C1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[3-methoxypropyl(methyl)carbamoyl]amino]phenyl]formamide typically involves multiple steps. One common method includes the reaction of 3-methoxypropylamine with methyl isocyanate to form the intermediate 3-methoxypropyl(methyl)carbamate. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the desired compound after reduction of the nitro group to an amine and subsequent formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[3-methoxypropyl(methyl)carbamoyl]amino]phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[3-[[3-methoxypropyl(methyl)carbamoyl]amino]phenyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-[[3-methoxypropyl(methyl)carbamoyl]amino]phenyl]formamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-[[3-methoxypropyl(methyl)carbamoyl]amino]phenyl]hexanamide: Similar structure but with a hexanamide group.
3-Formylphenylboronic Acid: Contains a formyl group and boronic acid functionality.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
N-[3-[[3-methoxypropyl(methyl)carbamoyl]amino]phenyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
